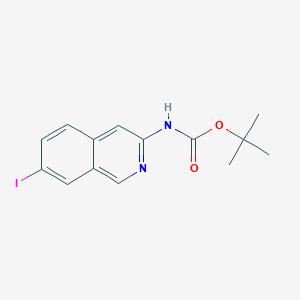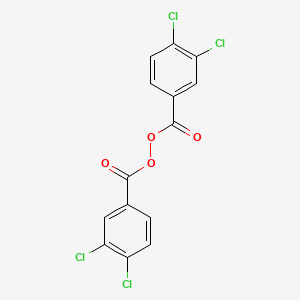
Bis(3,4-dichlorobenzoyl) peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,4-dichlorobenzoyl) peroxide is an organic peroxide compound with the chemical formula C14H6Cl4O4. It is commonly used as a curing agent in the production of silicone rubber due to its ability to create crosslinks even at low temperatures. This compound is known for its high reactivity and is often utilized in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Bis(3,4-dichlorobenzoyl) peroxide can be synthesized by reacting 3,4-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolve 3,4-dichlorobenzoyl chloride in an organic solvent like toluene.
- Add hydrogen peroxide to the solution while maintaining a low temperature.
- Introduce sodium hydroxide to the mixture to facilitate the formation of the peroxide bond.
- Allow the reaction to proceed under controlled conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise temperature control to ensure safety and efficiency. The process may include additional steps such as solvent recovery and recycling to minimize waste and environmental impact .
化学反应分析
Types of Reactions
Bis(3,4-dichlorobenzoyl) peroxide undergoes several types of chemical reactions, including:
Decomposition: The compound decomposes upon heating, releasing free radicals that can initiate polymerization reactions.
Oxidation: It can act as an oxidizing agent in various organic reactions.
Substitution: The dichlorobenzoyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Decomposition: Typically occurs at elevated temperatures (above 60°C) and can be catalyzed by the presence of metals or other catalysts.
Oxidation: Commonly involves reagents such as oxygen or other peroxides.
Substitution: Often requires nucleophilic reagents like amines or alcohols under basic conditions.
Major Products Formed
Decomposition: Produces 3,4-dichlorobenzoic acid and other by-products.
Oxidation: Results in the formation of oxidized organic compounds.
Substitution: Yields substituted benzoyl derivatives.
科学研究应用
Bis(3,4-dichlorobenzoyl) peroxide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the study of oxidative stress and free radical biology.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of silicone rubber, plastics, and other materials
作用机制
The primary mechanism of action of bis(3,4-dichlorobenzoyl) peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions by attacking unsaturated bonds in monomers, leading to the formation of crosslinked polymers. The compound’s reactivity is attributed to the weak peroxide bond, which readily breaks to form reactive oxygen species .
相似化合物的比较
Similar Compounds
Bis(2,4-dichlorobenzoyl) peroxide: Similar in structure but with different chlorine substitution patterns.
Dibenzoyl peroxide: Lacks chlorine atoms and has different reactivity and applications.
Dicumyl peroxide: Used in similar applications but has a different chemical structure
Uniqueness
Bis(3,4-dichlorobenzoyl) peroxide is unique due to its specific chlorine substitution pattern, which imparts distinct reactivity and stability compared to other peroxides. Its ability to function effectively at low temperatures makes it particularly valuable in the production of silicone rubber and other materials .
属性
CAS 编号 |
2246-50-6 |
|---|---|
分子式 |
C14H6Cl4O4 |
分子量 |
380.0 g/mol |
IUPAC 名称 |
(3,4-dichlorobenzoyl) 3,4-dichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6Cl4O4/c15-9-3-1-7(5-11(9)17)13(19)21-22-14(20)8-2-4-10(16)12(18)6-8/h1-6H |
InChI 键 |
YWLNYVXJNSGJMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)OOC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)
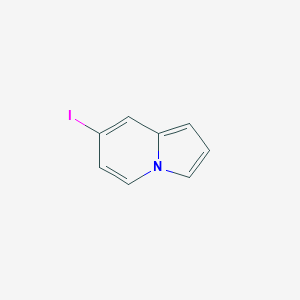
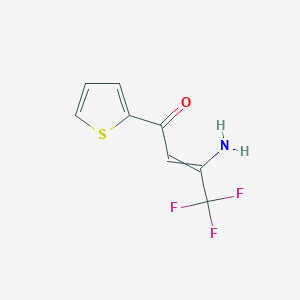
![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)
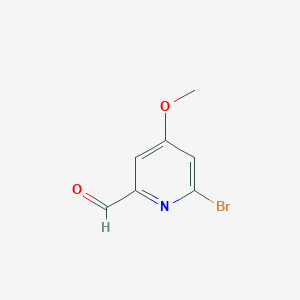

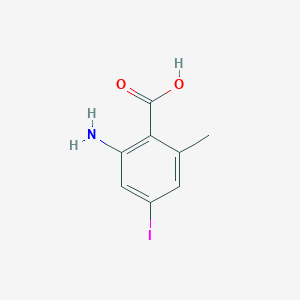
![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
dimethylsilane](/img/structure/B13663534.png)
